Cornuside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Summary of Cornuside's Bioactivities & Experimental Data

| Health Condition / Model | Key Findings / Effects | Effective Doses (In Vivo) / Concentrations (In Vitro) | Primary Mechanisms & Targets Identified |

|---|

| Alzheimer's Disease (AD) [1] [2] [3] | Improved memory, reduced neuronal damage, lowered neuroinflammation and oxidative stress. | In vivo: 3, 10, 30 mg/kg [3]; 10, 20 mg/kg [1] | • Promotes mitophagy via PINK1/Parkin pathway [3] • Inhibits NLRP3 inflammasome activation [3] • Modulates AKT/Nrf2/NF-κB signaling [1] | | Diabetic Kidney Disease (DKD) [4] [5] | Reduced kidney injury, lowered blood glucose, inhibited cell apoptosis. | In vivo: 20, 40 mg/kg [5] In vitro: 10, 20, 40 µM [5] | • Binds to NEDD4, promoting VDAC1 degradation [5] • Inhibits ERS (PERK/ATF4/CHOP pathway) [5] • Inhibits AKT/NF-κB inflammation pathway [4] | | In Vitro Anti-inflammatory [4] | Reduced expression of IL-6, TNF-α, IL-1β in high glucose-treated mesangial cells. | In vitro: 5, 10, 30 µM [4] | • Inhibits glucose-induced phosphorylation of AKT and NF-κB [4] |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key methodologies used in the cited research.

In Vivo Assessment of Cognitive Function (Alzheimer's Models)

This protocol is commonly used to evaluate the neuroprotective effects of cornuside.

- Animal Models: Triple-transgenic AD (3×Tg-AD) mice [1] or ICR mice induced by intracerebroventricular injection of Aβ1–42 [3] or intraperitoneal injection of scopolamine [2].

- Drug Administration: this compound is typically dissolved in a vehicle (e.g., <1% DMSO in saline) and administered via intraperitoneal injection once daily for 2 to 4 weeks [1] [3].

- Behavioral Testing:

- Morris Water Maze (MWM): A standard test for spatial learning and memory. Key metrics include escape latency (time to find a hidden platform) and time spent in the target quadrant during a probe trial [1] [2] [3].

- Passive Avoidance Test: Measures associative memory by recording the latency for a mouse to enter a dark chamber where it previously received a mild foot shock [2].

- Tissue Analysis: After behavioral tests, brain tissues are collected. Synaptic plasticity is assessed by measuring protein levels of PSD-95 and SYP via western blotting. Neuroinflammation is evaluated by measuring cytokines like IL-1β and TNF-α using ELISA [1] [2].

In Vitro Analysis of Anti-apoptotic Mechanisms (Diabetic Kidney Disease)

This protocol elucidates how this compound protects renal tubular cells from apoptosis.

- Cell Line: Human renal tubular epithelial (HK-2) cells [5].

- Model Induction: Cells are stimulated with Advanced Glycation End Products (AGEs) to mimic the diabetic pathological environment [5].

- This compound Treatment: Cells are co-treated with this compound at various concentrations (e.g., 10, 20, 40 µM) for a set period (e.g., 24 hours) [5].

- Apoptosis Assessment:

- TUNEL Staining: A classic method to visualize and quantify DNA fragmentation in apoptotic cells.

- Western Blotting: Protein levels of apoptosis-related markers (Bax, Bcl-2, Cleaved Caspase-3) are analyzed. The ratio of Bax/Bcl-2 is a key indicator of apoptotic tendency [5].

- Mechanism Probe:

- Cellular Thermal Shift Assay (CETSA): Used to confirm the direct binding between this compound and its predicted target protein, NEDD4 [5].

- siRNA Knockdown: NEDD4 expression is silenced using specific siRNA to reverse the protective effects of this compound, confirming NEDD4's essential role in the mechanism [5].

Signaling Pathway Workflows

The following diagrams illustrate the key molecular pathways through which this compound exerts its effects, as revealed by the studies.

Pathway 1: this compound in Diabetic Kidney Disease

This compound protects renal cells by inhibiting endoplasmic reticulum stress and promoting VDAC1 degradation via NEDD4, thereby preventing mitochondrial apoptosis. [5]

Pathway 2: this compound in Alzheimer's Disease

This compound alleviates Alzheimer's pathology by promoting mitophagy to clear damaged mitochondria, thereby inhibiting NLRP3 inflammasome activation. [1] [3]

Conclusion for Drug Development

The next critical steps for development would include:

- ADME/Tox Profiling: Comprehensive assessment of its pharmacokinetics, bioavailability, and safety profile.

- Lead Optimization: Potential structural modification to improve potency and drug-like properties.

- Validation in Higher Species: Conducting studies in non-human primates to bridge the gap between rodent models and human trials.

References

- 1. This compound Is a Potential Agent against Alzheimer's Disease ... [pmc.ncbi.nlm.nih.gov]

- 2. Involvement of neurotransmitter and oxidative stress [sciencedirect.com]

- 3. This compound alleviates cognitive impairments induced by Aβ1 ... [alzres.biomedcentral.com]

- 4. This compound inhibits glucose-induced proliferation and ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a promising therapeutic agent for diabetic ... [sciencedirect.com]

Comprehensive Technical Guide to Cornuside Iridoid Glycoside: Chemistry, Pharmacology, and Therapeutic Potential

Introduction and Chemical Identity

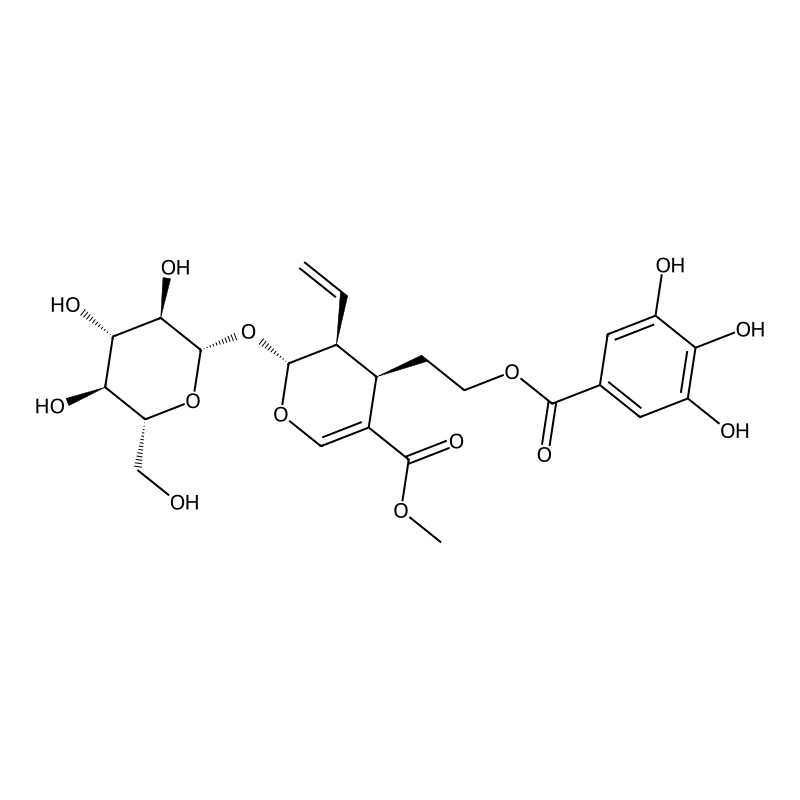

Cornuside (chemical name: 7-O-Galloylsecologanol; Molecular formula: C₂₄H₃₀O₁₄; Molecular weight: 542.49 g/mol) is a bioactive iridoid glycoside predominantly isolated from the dried ripe fruits of Cornus officinalis Sieb. et Zucc. (known as Corni Fructus or Shan Zhu Yu in Traditional Chinese Medicine). This medicinal plant has been extensively used in East Asia for thousands of years for its various therapeutic properties. This compound is characterized as a secoiridoid glycoside featuring a galloyl moiety esterified at the C-7 position, which contributes significantly to its biological activity. The compound typically exists as a white amorphous powder with a purity standard of ≥98% for research applications and demonstrates stability across various physiological pH ranges, though it may undergo hydrolysis under strongly alkaline conditions [1] [2].

The structural complexity of this compound places it within the broader class of iridoid dimers, which are increasingly recognized for their enhanced bioactivity compared to monomeric iridoids. Iridoids constitute a large group of cyclopentane pyran monoterpenes widely distributed in the plant kingdom, particularly in dicotyledonous families such as Cornaceae, Scrophulariaceae, and Rubiaceae. These compounds are characterized by their cyclopentanopyran skeleton and typically exist as glycosides, which enhances their solubility and bioavailability. This compound's specific structure includes characteristic iridoid features combined with a galloyl ester group, contributing to its diverse pharmacological profile including anti-inflammatory, neuroprotective, and antioxidant activities [3].

Comprehensive Pharmacological Activities

The pharmacological profile of this compound is extensive and demonstrates significant potential for therapeutic development across multiple disease models. The table below summarizes the key demonstrated biological activities and their underlying mechanisms of action.

Table 1: Quantitative Pharmacological Activities of this compound

| Biological Activity | Experimental Model | Dosage/Concentration | Key Effects | Mechanistic Insights |

|---|---|---|---|---|

| Anti-inflammatory | LPS-induced RAW 264.7 macrophages | 25-50 μM | Significant inhibition of NO production; Reduced IL-1β, IL-6, TNF-α | Suppression of NF-κB nuclear translocation; Inhibition of iNOS expression [4] [5] |

| Neuroprotection | Aβ1-42-induced AD mouse model | 3, 10, 30 mg/kg (oral, 2 weeks) | Improved behavioral deficits; Reduced Aβ plaque pathology; Inhibited Tau phosphorylation | Promotion of mitophagy via Pink1/Parkin pathway; Inhibition of NLRP3 inflammasome [6] |

| Acute Lung Injury Protection | LPS-induced ALI in mice | 25, 50 mg/kg (intragastric) | Improved survival; Reduced pulmonary edema; Alleviated lung inflammation | Suppression of NLRP3 inflammasome; Activation of Keap1-Nrf2 pathway [5] |

| Cognitive Enhancement | 3×Tg-AD mice | 10, 20 mg/kg/d (oral, 3 months) | Alleviated cognitive impairments; Improved synaptic plasticity | Modulation of astrocyte A1/A2 phenotypes via AKT/Nrf2/NF-κB axis [2] |

| Antioxidant | LPS-induced ALI model | 25, 50 mg/kg | Reduced MDA; Increased SOD and GSH-Px | Enhanced Nrf2 nuclear translocation; Upregulation of GPX4, NQO1 [5] |

| Anti-diabetic | Insulin-resistant HepG2 cells | Not specified | Increased glucose consumption | Improved insulin sensitivity [7] |

Anti-inflammatory and Immunomodulatory Effects

This compound demonstrates potent anti-inflammatory properties through multiple mechanisms. In LPS-stimulated RAW 264.7 macrophages, this compound significantly inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This effect is mediated through the suppression of NF-κB signaling, preventing the nuclear translocation of this critical transcription factor and subsequent expression of inflammatory mediators. Additionally, this compound specifically targets the NLRP3 inflammasome complex, inhibiting caspase-1 activation and subsequent maturation of IL-1β, thereby reducing pyroptosis, an inflammatory form of programmed cell death. This multifaceted anti-inflammatory activity positions this compound as a promising therapeutic candidate for various inflammatory disorders [4] [5].

The immunomodulatory effects of this compound extend to its influence on glial cells in the central nervous system. In studies using triple-transgenic Alzheimer's disease (3×Tg-AD) mice, this compound significantly reduced the activation of astrocytes and modulated their polarization between neurotoxic (A1) and neuroprotective (A2) phenotypes. This phenotypic switching was demonstrated to be dependent on the AKT/Nrf2/NF-κB signaling axis, providing a mechanism through which this compound can temper neuroinflammation while promoting tissue repair and neuronal survival. This immunomodulatory capacity highlights the potential of this compound in managing neuroinflammatory conditions where glial activation plays a pathogenic role [2].

Neuroprotective Effects in Neurodegenerative Models

This compound exhibits robust neuroprotective properties across multiple models of neurological disorders. In cerebral ischemia/reperfusion injury models, cornel iridoid glycosides (CIG) containing this compound demonstrated significant reduction in cerebral infarction and edema, improved neurological function, and decreased neuronal apoptosis. These effects were mediated through inhibition of the TLR4/MyD88/NF-κB signaling pathway, resulting in reduced microglial activation and decreased production of inflammatory cytokines in brain tissue. Molecular docking studies further confirmed that this compound components exhibit strong binding affinities with key proteins in this pathway, including TLR4, MyD88, and TRAF6, providing structural insights into their mechanism of action [8] [9].

In Alzheimer's disease models, this compound has demonstrated multifaceted benefits. When administered to Aβ1-42-induced AD mice, this compound significantly ameliorated behavioral deficits, protected synaptic plasticity, and reduced neuronal damage. The compound promoted mitophagy via the Pink1/Parkin signaling pathway, leading to improved clearance of damaged mitochondria and reduced NLRP3 inflammasome activation. Furthermore, in 3×Tg-AD mice, this compound alleviated cognitive impairments, reduced amyloid plaque pathology, inhibited Tau phosphorylation, and repaired synaptic damage through modulation of astrocyte phenotypes and reduction of oxidative stress markers including malondialdehyde (MDA), while increasing antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) [2] [6].

Experimental Protocols and Methodologies

Anti-inflammatory Activity Assessment

Cell-based anti-inflammatory assays typically utilize LPS-stimulated RAW 264.7 murine macrophage cells. The standard protocol involves pre-treating cells with varying concentrations of this compound (typically 10-50 μM) for 1-2 hours before stimulating with LPS (100 ng/mL to 1 μg/mL) for an additional 18-24 hours. Nitric oxide production is measured by detecting nitrite levels in the culture supernatant using the Griess reaction, where 100 μL of culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm, with sodium nitrite used as a standard. Pro-inflammatory cytokine levels (IL-1β, IL-6, TNF-α) are quantified using ELISA kits according to manufacturers' protocols. For assessment of intracellular signaling mechanisms, proteins are extracted from treated cells and analyzed by Western blot for NF-κB pathway components (IκB-α degradation, p65 nuclear translocation) and NLRP3 inflammasome components (NLRP3, ASC, caspase-1) [4] [5].

Cell viability under treatment conditions must be concurrently assessed using methods such as CCK-8 assay to ensure that observed anti-inflammatory effects are not attributable to cytotoxicity. For this purpose, cells are seeded in 96-well plates and treated with this compound at the same concentrations used in experimental assays. After treatment, 10 μL of CCK-8 solution is added to each well and incubated for 1-4 hours, after which absorbance is measured at 450 nm. Cell viability should exceed 90% at concentrations demonstrating efficacy to confirm specific pharmacological effects rather than general toxicity [1].

Neuroprotective Activity Evaluation

In vivo neuroprotection studies commonly employ rodent models of cerebral ischemia/reperfusion injury or neurodegenerative diseases. For cerebral ischemia studies, the transient middle cerebral artery occlusion (tMCAO) model is widely used, where rats are anesthetized and a nylon filament is advanced through the external carotid artery to occlude the middle cerebral artery for 60-90 minutes, followed by reperfusion. This compound is typically administered via intraperitoneal injection or oral gavage at doses ranging from 3-50 mg/kg, with pretreatment for 3-5 days before induction of ischemia. Neurological deficit scores are evaluated 24 hours after reperfusion using standardized scales (e.g., Zea-Longa scale: 0=no deficit, 1=failure to extend left forepaw, 2=circling to left, 3=falling to left, 4=no spontaneous walking with depressed level of consciousness). Cerebral infarction volume is quantified using TTC staining, where brains are sectioned coronally and incubated with 2% TTC solution at 37°C for 20 minutes, then fixed with 4% paraformaldehyde. Infarct areas appear white while viable tissues stain red [8] [9].

For Alzheimer's disease models, intracerebroventricular injection of Aβ1-42 oligomers is commonly used. Aβ1-42 is prepared by dissolving in hexafluoroisopropanol, drying, then resuspending in DMSO and diluting in PBS to 500 μM, followed by incubation at 4°C for 48 hours to form oligomers. Mice receive this compound (3-30 mg/kg) for 2-4 weeks post-surgery. Cognitive function is assessed using the Morris water maze (spatial learning and memory) and passive avoidance tests (fear-based memory). Synaptic integrity is evaluated by Western blot analysis of synaptic markers including PSD-95 and synaptophysin, while mitophagy is assessed by measuring LC3B-II conversion and SQSTM1/p62 degradation, along with immunofluorescence colocalization of mitochondrial markers with autophagosomal markers [2] [6].

Analytical Methods and Pharmacokinetics

Quantitative analysis of this compound in biological samples and plant materials is optimally performed using UPLC-PDA or UPLC-MS methods. The established UPLC conditions typically employ a reversed-phase C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase consisting of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.3 mL/min. The gradient program is as follows: 0-2 min, 5% B; 2-8 min, 5-30% B; 8-10 min, 30-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. The detection wavelength is set at 240 nm, and the column temperature is maintained at 35°C. This method achieves excellent linearity (r² > 0.999) with LOD and LOQ values below 0.102 and 0.322 μg/mL, respectively, and precision with RSD values below 1.5% [1].

Stability studies indicate that this compound is generally stable under various temperature and pH conditions, though it may undergo hydrolysis under strongly alkaline conditions (pH > 10). Optimal extraction from plant materials is achieved using 60% methanol aqueous solution with a solid-liquid ratio of 1:125 and ultrasonic extraction for 30 minutes at 40°C. For in vitro digestion studies simulating gastrointestinal conditions, samples are subjected to simulated salivary fluid (SSF), gastric fluid (SGF), and intestinal fluid (SIF) sequentially, with this compound content monitored throughout the process to assess bioavailability [1] [10].

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through modulation of multiple critical signaling pathways in various disease contexts. The diagrams below illustrate the key molecular mechanisms identified in recent research.

Mechanism of this compound Against Alzheimer's Disease

This compound's multi-target mechanism against Alzheimer's Disease pathology

As illustrated in the diagram, this compound addresses multiple pathological processes in Alzheimer's disease. The compound enhances mitophagy through activation of the Pink1/Parkin pathway, facilitating the clearance of damaged mitochondria that would otherwise contribute to oxidative stress and inflammasome activation. Concurrently, this compound directly inhibits NLRP3 inflammasome activation, reducing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Through these complementary mechanisms, this compound attenuates neuroinflammation and neuronal damage, ultimately improving cognitive function in Alzheimer's disease models [6].

Mechanism in Acute Lung Injury Protection

Dual-pathway mechanism of this compound in Acute Lung Injury protection

The pathway illustrates this compound's dual-pathway approach to protecting against acute lung injury. On one hand, the compound activates the Keap1-Nrf2 antioxidant pathway, leading to increased expression of antioxidant enzymes that counteract oxidative stress. Simultaneously, this compound inhibits NLRP3 inflammasome activation, thereby reducing pyroptosis and subsequent lung inflammation. This coordinated modulation of both oxidative stress and inflammatory responses enables this compound to effectively mitigate the pathological processes that drive acute lung injury, positioning it as a promising therapeutic candidate for this life-threatening condition [5].

Research Significance and Future Directions

This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy across multiple disease models, particularly those involving inflammatory and oxidative stress components. Its ability to simultaneously modulate multiple critical pathways—including NF-κB signaling, NLRP3 inflammasome activation, mitophagy, and antioxidant responses—distinguishes it from single-target approaches and may account for its robust effects in complex disease models. The compound's natural product origin and established safety profile in traditional medicine use provide a favorable foundation for further development, potentially accelerating translational progress compared to novel synthetic compounds [2] [3].

Future research should prioritize comprehensive pharmacokinetic studies to elucidate absorption, distribution, metabolism, and excretion profiles, which are currently limited in the literature. Additionally, investigation of formulation strategies to enhance bioavailability, particularly for central nervous system targeting, would represent a significant advancement. The development of analogs with improved potency and pharmacokinetic properties through structure-activity relationship studies could yield optimized therapeutic agents. Furthermore, exploration of this compound's potential in combination therapies with existing standard treatments may reveal synergistic effects that enhance efficacy while reducing required doses and potential side effects. As neuroinflammation and mitochondrial dysfunction represent common pathways in multiple neurodegenerative conditions, expanding research into this compound's potential applications in Parkinson's disease, ALS, and other neurological disorders appears warranted [5] [6] [3].

References

- 1. Quantitative Analysis and Stability Study on Iridoid ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is a Potential Agent against Alzheimer's ... [mdpi.com]

- 3. Iridoids: Research Advances in Their Phytochemistry, ... [mdpi.com]

- 4. Iridoid glycoside dimers from fruits of Cornus officinalis and ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound mitigates acute lung injury through suppression of ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates cognitive impairments induced by Aβ1 ... [alzres.biomedcentral.com]

- 7. Neothis compound A–D, Four Novel Iridoid Glycosides from Fruits ... [pmc.ncbi.nlm.nih.gov]

- 8. Cornel iridoid glycosides exerted neuroprotective effects ... [pubmed.ncbi.nlm.nih.gov]

- 9. Cornel iridoid glycosides exerted neuroprotective effects ... [sciencedirect.com]

- 10. A study on the identification, quantification, and biological ... [sciencedirect.com]

Comprehensive Technical Guide: Cornuside as a Therapeutic Candidate for Drug Development

Introduction and Chemical Properties

Cornuside (molecular formula: C₂₄H₃₀O₁₄; molecular weight: 542.49 g/mol; CAS No: 131189-57-6) is a secoiridoid glucoside primarily isolated from the fruits of Cornus officinalis Sieb. et Zucc. (commonly known as Corni Fructus or Shan Zhu Yu), a traditional herbal medicine widely used in East Asia for over 2,000 years [1] [2]. In traditional Chinese medicine (TCM), Cornus officinalis has been primarily employed for tonifying liver and kidney functions, arresting seminal emission, and reducing excessive sweating according to TCM theory [3] [1]. The compound is characterized as a white to off-white solid with good solubility in DMSO (100 mg/mL) [2].

This compound represents a promising candidate for pharmaceutical development due to its diverse pharmacological activities and potentially favorable safety profile. Experimental studies indicate that this compound exhibits limited toxicity even at high concentrations, suggesting a wide therapeutic window [4]. Modern pharmacological research has revealed that this compound possesses multi-target activities against various pathological processes, including neuroinflammation, oxidative stress, metabolic dysregulation, and immune-mediated disorders [5] [6] [7]. This comprehensive technical review synthesizes the current scientific evidence regarding this compound's pharmacological effects, mechanisms of action, and potential applications in drug development.

Comprehensive Pharmacological Activities

Neuroprotective Activities

This compound demonstrates significant neuroprotective properties across multiple models of neurological disorders, particularly Alzheimer's disease (AD) and brain aging [6] [7] [8]. The compound has shown efficacy in mitigating cognitive impairments through multiple mechanisms, including reduction of amyloid-beta (Aβ) pathology, inhibition of tau hyperphosphorylation, and protection of synaptic integrity [8]. In triple-transgenic AD (3×Tg-AD) mice, this compound treatment significantly improved performance in behavioral tests such as the Morris water maze and novel object recognition, indicating enhanced learning and memory functions [8].

Table 1: Neuroprotective Effects of this compound in Preclinical Models

| Disease Model | Dosage/Concentration | Key Effects | Mechanistic Insights |

|---|---|---|---|

| Aβ₁₋₄₂-induced AD model [7] | 3, 10, 30 mg/kg (in vivo) | Improved behavioral deficits, protected synaptic plasticity, relieved neuronal damage | Promoted mitophagy via PINK1/Parkin pathway; inhibited NLRP3 inflammasome activation |

| D-galactose-induced brain aging [6] | Not specified | Improved learning and memory abilities, anti-oxidant and anti-inflammatory effects | Regulated AGEs-RAGE-IκBα-ERK1/2 signaling pathway |

| Triple-transgenic AD mice [8] | 20, 40 mg/kg/day for 3 months | Reduced Aβ plaque pathology, inhibited Tau phosphorylation, repaired synaptic damage | Modulated AKT/Nrf2/NF-κB pathway; regulated astrocyte A1/A2 polarization |

The anti-neuroinflammatory effects of this compound represent a crucial aspect of its neuroprotective profile. In microglial cells stimulated with LPS and Aβ, this compound significantly suppressed the activation of the NLRP3 inflammasome, evidenced by reduced levels of NLRP3, ASC, caspase-1, GSDMD, and IL-1β [7]. This inhibition of neuroinflammation is complemented by the compound's ability to modulate astrocyte polarization. This compound treatment in AD models reduced the number of neurotoxic A1 astrocytes (identified by marker C3) while increasing neuroprotective A2 astrocytes (identified by marker S100A10) [8].

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits broad-spectrum anti-inflammatory activity across various pathological conditions, including acute lung injury, psoriasis, rheumatoid arthritis, and allergic inflammation [5] [9] [10]. The compound modulates multiple inflammatory signaling pathways, primarily through inhibition of the NF-κB and MAPK cascades, leading to reduced production of pro-inflammatory cytokines and mediators [4] [2].

Table 2: Anti-inflammatory and Immunomodulatory Effects of this compound

| Disease/Condition | Model System | Dosage/Concentration | Key Outcomes |

|---|---|---|---|

| Acute Lung Injury [5] [10] | LPS-induced ALI in mice | 25, 50 mg/kg | Improved survival, reduced pulmonary edema, alleviated lung inflammation and locomotor deficits |

| Psoriasis [4] | IMQ-induced psoriasis in mice | 20, 40 mg/kg/day for 7 days | Alleviated psoriasiform manifestations, reduced epidermal thickening, decreased inflammatory cell infiltration |

| Rheumatoid Arthritis [9] | Collagen-induced arthritis in rats | Not specified | Attenuated expression of LGALS3, STAT3, and VEGFA in synovial tissues |

| Allergic Inflammation [2] | Mast cell-mediated allergy models | Not specified | Inhibited mast cell-mediated allergic response; reduced histamine secretion and proinflammatory cytokines |

In acute lung injury models, this compound demonstrated significant protective effects through dual mechanisms targeting both inflammation and oxidative stress. The compound suppressed NLRP3 inflammasome-mediated pyroptosis while simultaneously activating the Keap1-Nrf2 antioxidant pathway [5] [10]. Transcriptomic analysis of lung tissues from this compound-treated mice revealed downregulation of oxidative stress- and inflammation-related pathways, confirming its multifaceted anti-inflammatory activity [10].

In psoriasis models, this compound alleviated psoriasiform skin lesions by modulating macrophage polarization and reducing the production of key inflammatory cytokines, including IL-17A, IL-12/p40, IL-23, IL-1β, IL-6, and TNF-α [4]. The compound also inhibited the phosphorylation of proteins in the MAPK signaling pathway (ERK, JNK, p38) and decreased the expression of NF-κB p65 in psoriatic skin lesions, indicating suppression of critical inflammatory signaling cascades [4].

Metabolic and Other Therapeutic Activities

Beyond its neurological and anti-inflammatory applications, this compound demonstrates promising effects on metabolic disorders and other pathological conditions. While comprehensive studies specifically on this compound's metabolic effects are limited, extracts of Cornus officinalis containing this compound have shown significant anti-diabetic activity [1]. These extracts and their active components, including this compound, have demonstrated abilities to decrease fasting blood glucose, alleviate classic diabetic symptoms (polyphagia, polydipsia, polyuria, weight loss), and protect pancreatic β-cells from high glucose-induced oxidative stress and apoptosis [1].

The hepatoprotective and nephroprotective effects of this compound have been documented in various models of organ injury. In models of diabetic nephropathy, compounds from Cornus officinalis, including this compound, have shown efficacy in reducing 24-hour urine protein and serum levels of urea nitrogen and creatinine [1]. These protective effects involve inhibition of AGE/RAGE formation and CTGF production, decreasing the production of NF-κB and its downstream mediators, increasing antioxidant enzyme production, and suppressing apoptotic cell death [1].

Mechanisms of Action: Signaling Pathways

Key Signaling Pathways Regulated by this compound

This compound exerts its multifaceted pharmacological effects through modulation of several critical cell signaling pathways involved in inflammation, oxidative stress, and cellular homeostasis. The compound demonstrates a unique ability to target multiple interconnected pathways simultaneously, providing a broad therapeutic potential for complex diseases.

The NLRP3 inflammasome pathway represents a primary target for this compound's anti-inflammatory activity. This compound inhibits NLRP3 inflammasome activation by reducing caspase-1 cleavage, IL-1β release, GSDMD processing, and ASC speck formation in both in vivo and in vitro models [5] [10] [7]. This inhibition directly impacts pyroptosis, an inflammatory form of programmed cell death, thereby reducing tissue damage in conditions such as acute lung injury and neuroinflammation [5] [10] [7].

The Keap1-Nrf2 antioxidant pathway serves as another crucial target for this compound. Under oxidative stress conditions, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, facilitating Nrf2 nuclear translocation and subsequent activation of antioxidant response elements (ARE) [5] [10]. This leads to increased expression of antioxidant proteins such as GPX4 and NQO1, enhancing cellular defense against oxidative damage [5] [10].

Figure 1: Core Signaling Pathways Regulated by this compound - This diagram illustrates the key molecular pathways targeted by this compound, showing its dual anti-inflammatory and antioxidant mechanisms through inhibition of NF-κB, MAPK, and NLRP3 pathways while activating Keap1-Nrf2 and PINK1/Parkin pathways.

In neurodegenerative diseases, this compound modulates the AGEs-RAGE-IκBα-ERK1/2 signaling pathway, which plays a critical role in brain aging and Alzheimer's disease pathology [6]. By interfering with this pathway, this compound reduces oxidative stress and neuroinflammation, ultimately ameliorating cognitive impairment associated with brain aging [6].

For asthma and allergic disorders, this compound downregulates MAPK and NF-κB signaling pathways in mast cells, thereby inhibiting the production of pro-inflammatory cytokines and histamine release [2]. This dual inhibition explains its potent anti-allergic effects observed in both in vivo and in vitro models.

Experimental Protocols and Methodologies

In Vitro Assays and Cellular Models

Neuroprotective activity evaluation typically employs microglial cell lines (BV2, J774A.1) or bone-marrow-derived macrophages stimulated with LPS and Aβ to study neuroinflammation mechanisms [7]. Cells are pretreated with this compound (typically 1-100 μM) for 1-2 hours before stimulation with inflammasome activators such as LPS (100-500 ng/mL) plus ATP (5 mM) or nigericin (10-20 μM) [5] [7]. NLRP3 inflammasome activation is assessed by measuring caspase-1 cleavage (Western blot), IL-1β secretion (ELISA), and propidium iodide (PI) staining to detect pyroptosis [5] [10] [7].

For mitophagy assessment, cells are stained with MitoTracker Deep Red and LC3B antibodies to evaluate mitochondrial-autophagosome colocalization using confocal microscopy [7]. Mitochondrial function parameters including ROS production, mitochondrial membrane potential (JC-1 assay), and oxidative phosphorylation (Seahorse Analyzer) are measured to evaluate this compound's effects on mitochondrial quality control [7].

Astrocyte phenotype modulation studies utilize C6 astrocytic cells treated with microglia-conditioned medium (MCM) from LPS-stimulated microglia [8]. Cells are pretreated with this compound (typically 10-100 μM) with or without pathway inhibitors (LY294002 for AKT, ML385 for Nrf2) to confirm mechanism of action. Astrocyte polarization is determined by measuring A1 (C3, iNOS) and A2 (S100A10, Arg1) markers using Western blot, RT-PCR, and immunofluorescence [8].

In Vivo Models and Dosing Protocols

Acute lung injury models typically use male C57BL/6J mice (8-10 weeks old) receiving intratracheal LPS (5-10 mg/kg) to induce lung injury [5] [10]. This compound (25 or 50 mg/kg) is administered intragastrically 1 hour before and 3 hours after LPS challenge [5] [10]. Lung injury assessment includes survival monitoring, wet/dry ratio measurement, bronchoalveolar lavage fluid (BALF) protein content analysis, histopathological examination (H&E staining), and open-field testing for locomotor activity [5] [10].

Alzheimer's disease models employ either intracerebroventricular injection of Aβ1-42 (3 μL, 500 μM) in ICR mice or use triple-transgenic AD (3×Tg-AD) mice [7] [8]. This compound is typically administered at doses of 3, 10, 30 mg/kg (for ICR mice) or 20, 40 mg/kg/day (for 3×Tg-AD mice) for durations ranging from 2 weeks to 3 months [7] [8]. Cognitive function is evaluated using Morris water maze, Y-maze, and novel object recognition tests, followed by molecular analysis of brain tissues [7] [8].

Psoriasis models utilize Imiquimod (IMQ)-induced psoriasiform dermatitis in mice, where IMQ cream (approximately 62.5 mg daily) is applied to shaved back skin for 7 consecutive days [4]. This compound (20 or 40 mg/kg/day) or positive control methotrexate (1 mg/kg every 3 days) is administered intraperitoneally during IMQ application [4]. Disease severity is evaluated using Psoriasis Area and Severity Index (PASI) scoring, histological analysis of skin sections (H&E staining for epidermal thickness, CD3+ T cell infiltration), and cytokine measurements in skin homogenates [4].

Figure 2: Experimental Models and Protocols for this compound Research - This workflow outlines standard in vitro and in vivo approaches used to investigate this compound's pharmacological effects, including cell models, animal disease models, key assays, and treatment protocols.

Drug Development Potential

Pharmacokinetic and Safety Considerations

While comprehensive ADME studies specifically on this compound are limited in the available literature, related iridoid glycosides typically show moderate oral bioavailability and widespread tissue distribution. As a glycoside compound, this compound is likely subject to hydrolysis by gut microbiota in the gastrointestinal tract, potentially affecting its oral bioavailability [1]. The presence of multiple hydroxyl groups in its molecular structure may facilitate relatively rapid metabolism and excretion.

Available toxicological data suggest that this compound has favorable safety profile with limited toxicity even at high concentrations [4]. In various in vivo studies, no significant adverse effects have been reported at therapeutic doses ranging from 3-50 mg/kg across different animal models [5] [6] [10]. The compound's therapeutic window appears relatively wide, though formal toxicological studies including maximum tolerated dose determinations are needed to fully establish its safety profile.

From a drug development perspective, this compound's multi-target mechanism of action represents both an advantage and a challenge. While its ability to modulate multiple pathways simultaneously may enhance efficacy for complex diseases, it may also complicate regulatory approval due to challenges in precisely defining the mechanism of action. Future development strategies should consider structure-activity relationship studies to potentially optimize its pharmacokinetic properties while maintaining its multi-target activities.

Conclusion and Future Perspectives

This compound represents a promising multi-target therapeutic candidate with demonstrated efficacy across multiple disease models, particularly neurological disorders, inflammatory conditions, and immune-mediated diseases. Its ability to simultaneously modulate inflammatory signaling (NF-κB, MAPK, NLRP3), antioxidant defense (Keap1-Nrf2), and mitochondrial quality control (PINK1/Parkin-mediated mitophagy) pathways provides a strong mechanistic foundation for its diverse pharmacological effects.

For future research and development, several areas warrant particular attention. First, comprehensive ADME and pharmacokinetic studies are needed to fully characterize this compound's absorption, distribution, metabolism, and excretion profiles in relevant species. Second, toxicological assessments including repeat-dose toxicity studies, genotoxicity testing, and cardiovascular safety pharmacology are essential for advancing this compound toward clinical development. Third, formulation optimization may be necessary to enhance its oral bioavailability and tissue penetration, particularly for central nervous system disorders.

The structural features of this compound could serve as a starting point for medicinal chemistry optimization to develop analogs with improved pharmacokinetic properties or enhanced selectivity for specific molecular targets. Given its multi-target mechanism of action, this compound may be particularly valuable for treating complex multifactorial diseases such as Alzheimer's disease, where single-target approaches have largely failed.

References

- 1. Corni Fructus: a review of chemical constituents and pharmacological activities | Chinese Medicine | Full Text [cmjournal.biomedcentral.com]

- 2. This compound | p38 MAPK Inhibitor [medchemexpress.com]

- 3. Active Components and Pharmacological Effects of Cornus officinalis: Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound alleviates psoriasis-like skin lesions in mice by ... [sciencedirect.com]

- 5. This compound mitigates acute lung injury through suppression ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, by regulating the AGEs-RAGE-IκBα-ERK1/2 ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound alleviates cognitive impairments induced by Aβ ... [alzres.biomedcentral.com]

- 8. This compound Is a Potential Agent against Alzheimer's ... [mdpi.com]

- 9. Evaluating the Therapeutic Mechanisms of Selected Active ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound mitigates acute lung injury through suppression ... [frontiersin.org]

Core Anti-Inflammatory Mechanisms of Cornuside

The table below summarizes the primary molecular mechanisms through which cornuside exhibits its anti-inflammatory activity.

| Mechanism | Key Pathway/Component Involved | Observed Effect | Biological Model / Context |

|---|---|---|---|

| Inhibition of NLRP3 Inflammasome | NLRP3, ASC, Caspase-1, GSDMD, IL-1β | Suppresses activation, pyroptosis, and pro-inflammatory cytokine release [1] [2] [3]. | Acute Lung Injury (ALI), Alzheimer's disease (AD) models [1] [2] [3]. |

| Suppression of NF-κB Signaling | IκBα phosphorylation, p65 nuclear translocation | Reduces expression of iNOS, COX-2, TNF-α, IL-6, IL-1β [4] [5] [6]. | Macrophages (RAW 264.7), Diabetic Nephropathy models [4] [5] [6]. |

| Activation of Antioxidant Pathways | Keap1-Nrf2 pathway; Nrf2 nuclear translocation | Increases expression of GPX4, NQO1; reduces MDA, MPO [1]. | Acute Lung Injury (ALI) model [1]. |

| Promotion of Autophagy & Mitophagy | Sirt1, LC3-II, p62; Pink1/Parkin pathway | Enhances degradation of NLRP3 inflammasome components and damaged mitochondria [2] [3]. | Alzheimer's disease (AD) models [2] [3]. |

| Immunomodulation of T Cell Response | RORγt, IL-17A, IL-6, IL-23 | Reduces differentiation and infiltration of Th17 cells [7]. | Experimental Autoimmune Encephalomyelitis (EAE) [7]. |

| Inhibition of MAPK & AKT Signaling | Phosphorylation of ERK, p38, JNK; AKT | Attenuates downstream pro-inflammatory signaling [5] [6]. | Macrophages, Diabetic Nephropathy models [5] [6]. |

Quantitative Efficacy Data from Preclinical Studies

The following table compiles key quantitative findings from various experimental models, demonstrating the potency and efficacy of this compound.

| Experimental Context | This compound Dosage / Concentration | Key Quantitative Outcomes | Citation |

|---|---|---|---|

| LPS-Induced Acute Lung Injury (Mice) | 25, 50 mg/kg (intragastric) | Improved survival; reduced lung W/D ratio, BALF protein, MPO, MDA; increased GSH-PX [1]. | [1] |

| Aβ₁‑₄₂-Induced Alzheimer's Model (Mice) | 3, 10, 30 mg/kg (oral) | Dose-dependently improved cognition in behavioral tests; decreased NLRP3, Caspase-1, IL-1β [3]. | [3] |

| LPS-Induced Cognitive Dysfunction (Mice) | 3, 10, 30 mg/kg (oral) | Reversed learning deficits in Morris water maze; increased Sirt1, LC3-II/LC3-I ratio; decreased p62, IL-1β [2]. | [2] |

| High Glucose-Induced Diabetic Nephropathy (Mesangial Cells) | 5, 10, 30 μM | Inhibited cell proliferation (EdU, CCK-8); reduced IL-6, TNF-α, IL-1β; suppressed p-AKT, p-IκBα [4] [6]. | [4] [6] |

| LPS-Stimulated Macrophages (RAW 264.7) | 12.5, 25, 50 μM | Inhibited NO, PGE₂, TNF-α, IL-6, IL-1β production; suppressed iNOS, COX-2 expression [5]. | [5] |

| Experimental Autoimmune Encephalomyelitis (Rats) | 150 mg/kg (oral) | Improved neurological scores; reduced CNS inflammation, demyelination, IL-17A, IL-6, IL-23 [7]. | [7] |

Detailed Experimental Protocols

For researchers looking to replicate these studies, here is a summary of key methodological details.

- In Vivo Model of Acute Lung Injury (ALI) [1]: Male C57BL/6J mice received intratracheal LPS to induce ALI. This compound (25 or 50 mg/kg) was administered intragastrically 1 hour before and 3 hours after LPS challenge. Assessments included survival rate, lung wet/dry weight ratio, bronchoalveolar lavage fluid (BALF) protein content, histopathology, and open-field testing for locomotor activity.

- In Vitro NLRP3 Inflammasome Activation [1]: Bone-marrow-derived macrophages or J774A.1 cells were primed with LPS and then stimulated with ATP or nigericin. This compound was applied before the activation signal. NLRP3 inflammasome activation was measured by Western blot for caspase-1 cleavage and IL-1β maturation, ELISA for IL-1β release, and confocal microscopy for ASC speck formation.

- In Vitro Model of Diabetic Nephropathy [4] [6]: Mouse mesangial cells (SV40-MES13) were treated with high glucose (25 mM) for 24 hours to induce a pathological state, with or without co-treatment with this compound (5, 10, 30 μM). Cell viability was assessed via CCK-8 and EdU assays. Pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in the supernatant were measured by ELISA. Protein expression and phosphorylation of AKT and NF-κB pathway components were analyzed by Western blot.

- T Cell Analysis in Autoimmune Encephalomyelitis [7]: EAE was induced in female Lewis rats. After the onset of neurological deficits, rats were treated with this compound (150 mg/kg) by gavage for two weeks. Spinal cords were analyzed for inflammatory infiltration and demyelination. Blood was collected for flow cytometry to quantify Th17 and Treg cell populations and to measure serum cytokine levels via ELISA.

Signaling Pathway Diagrams

The following diagrams illustrate the core anti-inflammatory mechanisms of this compound, integrating the pathways described across multiple studies.

This compound inhibits pro-inflammatory pathways (red) and activates protective pathways (green).

This compound suppresses the PI3K/AKT/NF-κB pathway in diabetic nephropathy models.

Conclusion and Research Implications

This compound demonstrates potent anti-inflammatory effects across a spectrum of disease models by targeting multiple, interconnected signaling pathways. Its ability to simultaneously suppress the NLRP3 inflammasome and activate antioxidant and autophagy-related pathways makes it a promising multi-target therapeutic candidate. Future research should focus on:

- Pharmacokinetic and safety profiling to advance its therapeutic potential.

- Investigating synergistic effects with existing anti-inflammatory drugs.

- Exploring efficacy in other chronic inflammatory and autoimmune diseases.

References

- 1. This compound mitigates acute lung injury through suppression of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound ameliorates LPS induced cognitive dysfunction ... [sciencedirect.com]

- 3. This compound alleviates cognitive impairments induced by Aβ1 ... [alzres.biomedcentral.com]

- 4. This compound inhibits glucose-induced proliferation and ... [kjpp.net]

- 5. This compound Suppresses Lipopolysaccharide-Induced ... [jstage.jst.go.jp]

- 6. This compound inhibits glucose-induced proliferation and ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound alleviates experimental autoimmune ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Cornuside Pharmacokinetics, Pharmacological Activities, and Analytical Methods

Introduction to Cornuside and Its Pharmacological Significance

This compound is a biologically active bisiridoid glucoside compound found predominantly in the fruits of Cornus officinalis Sieb. et Zucc., a traditional Chinese medicine with both medicinal and edible applications. This natural product has attracted significant research interest due to its diverse pharmacological activities, particularly its immunomodulatory and anti-inflammatory properties. As one of the main active components of Cornus officinalis, this compound represents a promising candidate for the development of therapeutic agents for various conditions, including inflammatory diseases, septic responses, and diabetic complications [1] [2].

The chemical structure of this compound features a secoiridoid framework with glucose moiety, which contributes to its physicochemical properties and biological activity. Current research indicates that this compound exhibits multifaceted therapeutic potential, demonstrating effectiveness in experimental models of sepsis, diabetic nephropathy, and various inflammatory conditions. Understanding the pharmacokinetic behavior of this compound, including its absorption, distribution, metabolism, and excretion, is essential for evaluating its therapeutic potential and guiding drug development efforts. This technical guide provides a comprehensive overview of this compound's pharmacokinetic properties, pharmacological mechanisms, and analytical methodologies to support researchers and drug development professionals in their work with this promising natural product [1] [2].

Comprehensive Pharmacokinetic Profile of this compound

Absorption and Intestinal Transport Mechanisms

The intestinal absorption of this compound involves multiple transport pathways, as revealed by studies using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium. Research demonstrates that this compound exhibits concentration-dependent permeability across intestinal barriers, with apparent permeability coefficient (Papp) values ranging from 1.59 × 10⁻⁶ to 2.66 × 10⁻⁶ cm/s in the apical-to-basolateral direction at concentrations of 5-100 μM. The absorption characteristics indicate that this compound transport is pH-dependent and influenced by various transporter inhibitors [3].

Notably, this compound's intestinal absorption involves both passive diffusion and active transport mechanisms, particularly those mediated by efflux proteins. Studies with specific inhibitors have revealed that multidrug resistance protein 2 (MRP2) and breast cancer resistance protein (BCRP) play significant roles in this compound transport, as evidenced by the effects of MK571 (an MRP inhibitor) and apigenin (a BCRP inhibitor). Interestingly, when administered as part of the whole Cornus officinalis extract, the absorption of this compound significantly increases, suggesting that other components in the extract may enhance its bioavailability by modulating efflux transporters or improving solubility [3].

Distribution Patterns and Tissue Penetration

Table: Tissue Distribution Profile of this compound and Related Iridoids

| Compound | Brain Penetration | Renal Distribution | Hepatic Exposure | Key Findings |

|---|---|---|---|---|

| This compound | Limited data | Evidence of renal tissue exposure based on activity | Not quantified | Detected in fecal slurry after 3h incubation with gut microbiota [4] |

| Morroniside | Limited penetration | High distribution | Moderate distribution | Absolute oral bioavailability: 3.6-7.0% in rats [3] [5] |

| Loganin | Distributed to brain regions (hypothalamus, hippocampus, cerebral cortex) | High concentration | Moderate concentration | Brain distribution varies by region; far lower than effective in vitro dose [6] |

While direct quantitative data on this compound's tissue distribution is limited in the available literature, insights can be drawn from related iridoid glycosides and pharmacological studies. The distribution patterns of structurally similar compounds like morroniside and loganin suggest that this compound likely demonstrates preferential distribution to organs such as the kidneys, liver, and possibly specific brain regions, though potentially at concentrations lower than required for efficacy based on in vitro studies [6] [3].

This compound's bioavailability appears to be influenced by its metabolism and stability in the gastrointestinal tract. Studies investigating the stability of cornelian cherry (Cornus mas) extracts, which contain this compound, under simulated gastrointestinal conditions have detected this compound in various digestive fractions, including gastric, intestinal, and even colon (fecal slurry) fractions after 3 hours of incubation. However, this compound was not detected after 6 and 24 hours of incubation with fecal slurry, suggesting that it undergoes gradual microbial metabolism in the colon, which may limit its systemic exposure [4].

Metabolism and Elimination Pathways

The metabolic fate of this compound involves both enzymatic transformation and gut microbiota-mediated metabolism. Evidence suggests that this compound remains relatively stable during the early phases of gastrointestinal digestion but undergoes substantial microbial biotransformation in the colon over time. In studies examining the kinetics of cornelian cherry metabolites during gut microbiota treatment, this compound was detected in fecal slurry analytes after 3 hours of incubation but was no longer present after 6 and 24 hours, indicating extensive colonic metabolism [4].

The elimination pathways of this compound have not been fully characterized in the available literature. However, based on its molecular properties and behavior of similar iridoid glycosides, it is likely eliminated through both renal and hepatobiliary routes. The involvement of efflux transporters like MRP2 and BCRP in its intestinal absorption suggests these transporters may also play a role in its elimination, potentially contributing to its relatively low systemic exposure. Further research is needed to fully elucidate the elimination kinetics and major metabolic pathways of this compound in preclinical models and humans [3].

Quantitative Pharmacokinetic Parameters

Table: Key Pharmacokinetic Parameters of this compound and Related Iridoid Glycosides

| Parameter | This compound | Morroniside | Loganin | Experimental Conditions |

|---|---|---|---|---|

| Apparent Permeability (Papp) | 1.59 × 10⁻⁶ to 2.66 × 10⁻⁶ cm/s (AP-BL) | Not specified | Not specified | Caco-2 cell model, 5-100 μM [3] |

| Bidirectional Transport | Papp 2.67 × 10⁻⁶ to 4.10 × 10⁻⁶ cm/s (BL-AP) | Not specified | Not specified | Caco-2 cell model, 5-100 μM [3] |

| Oral Bioavailability | Not quantified | 3.6-7.0% in rats | Not specified | Rat studies [3] |

| Plasma Half-life | Not determined | Not specified | 2.08 ± 0.41 h (crude extract); 3.03 ± 0.53 h (processed) | Rat plasma after oral administration [5] |

| Cmax | Not determined | Not specified | 142.84 ± 20.21 ng/mL (crude); 235.63 ± 27.45 ng/mL (processed) | Rat plasma after oral administration [5] |

The pharmacokinetic profile of this compound is characterized by moderate intestinal permeability and likely low oral bioavailability, based on data from similar iridoid glycosides. The bidirectional transport studies using Caco-2 cell monolayers indicate that this compound has slightly higher permeability in the basolateral-to-apical direction (Papp 2.67 × 10⁻⁶ to 4.10 × 10⁻⁶ cm/s) compared to the apical-to-basolateral direction, suggesting the involvement of active efflux transporters that may limit its net absorption. The efflux ratio (Papp BL-AP/Papp AP-BL) ranges from approximately 1.5 to 1.7 across concentrations of 5-100 μM, confirming the involvement of active transport mechanisms in its intestinal absorption [3].

When compared to the related iridoid glycoside loganin, this compound appears to have different pharmacokinetic characteristics. Loganin demonstrates significantly enhanced pharmacokinetic parameters when administered as part of processed Cornus officinalis extracts compared to crude extracts, with approximately 65% higher Cmax and 46% longer half-life in rat studies. This suggests that processing methods may similarly influence this compound's pharmacokinetics, though specific data are not available in the searched literature. The low oral bioavailability observed for morroniside (3.6-7.0%) suggests that this compound may similarly exhibit limited systemic exposure after oral administration, which could impact its therapeutic application [5].

Experimental Protocols for Key Pharmacokinetic Studies

Caco-2 Cell Monolayer Absorption Protocol

The Caco-2 cell model serves as a well-established in vitro system for predicting intestinal absorption. To evaluate this compound permeability using this model:

Cell Culture Conditions: Maintain Caco-2 cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Seed cells on Transwell permeable polycarbonate inserts (0.4 μm pore size, 1.12 cm² surface area) at a density of 5 × 10⁴ cells/cm² [3].

Monolayer Integrity Assessment: Use the transepithelial electrical resistance (TEER) value to monitor monolayer integrity. Measure TEER values using a Millipore ERS voltameter. Only use monolayers with TEER values exceeding 400 Ω·cm² for transport studies, typically achieved 19-22 days post-seeding [3].

Transport Experiment Setup: Prepare this compound solutions in Hanks' balanced salt solution (HBSS) at concentrations of 5, 25, and 100 μM. For apical-to-basolateral (AP-BL) transport, add 0.5 mL of this compound solution to the apical chamber and 1.5 mL of HBSS to the basolateral chamber. For basolateral-to-apical (BL-AP) transport, add this compound to the basolateral chamber and HBSS to the apical chamber. Maintain at 37°C with gentle shaking [3].

Sampling and Analysis: Collect samples from the receiver compartment at predetermined time points (e.g., 30, 60, 90, 120 min). Analyze samples using validated UPLC-MS/MS methods. Calculate apparent permeability (Papp) using the formula: Papp = (dQ/dt) × (1/(A × C₀)), where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial concentration in the donor chamber [3].

Inhibitor Studies: To investigate transport mechanisms, pre-incubate cells with specific inhibitors for 30-60 minutes before adding this compound. Common inhibitors include MK571 (50 μM) for MRP proteins, indomethacin (100 μM) for MRP2, apigenin (10-50 μM) for BCRP, and benzbromarone (50 μM) for other transporters [3].

Bioavailability and Tissue Distribution Protocol

To assess the oral bioavailability and tissue distribution of this compound in vivo:

Animal Dosing and Sample Collection: Administer this compound (either as pure compound or as part of Cornus officinalis extract) to Sprague-Dawley rats (200-250 g) via oral gavage. For tissue distribution studies, administer the compound intravenously for comparison. Collect blood samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120, 180, 240, 360 min) post-administration into heparinized tubes. Centrifuge at 10,000 rpm for 15 minutes to separate plasma [6] [5].

Tissue Collection and Processing: Euthanize animals at designated time points and collect tissues of interest (brain, kidney, liver, etc.). For brain distribution studies, dissect specific regions (hypothalamus, hippocampus, cerebral cortex). Homogenize tissues in appropriate buffers (e.g., phosphate-buffered saline) and store all samples at -80°C until analysis [6].

Sample Preparation: For plasma samples, employ protein precipitation or liquid-liquid extraction. For liquid-liquid extraction, add 15 μL of methanol internal standard solution to 200 μL of plasma, vortex for 1 minute, then extract with 2 mL ethyl acetate by vortex-mixing for 5 minutes. Centrifuge at 12,000 rpm for 10 minutes, transfer the organic layer, and evaporate to dryness under nitrogen gas. Reconstitute the residue in 50 μL methanol and centrifuge at 12,000 rpm for 5 minutes before analysis [5].

Bioanalytical Method: Analyze samples using UPLC-MS/MS with multiple reaction monitoring (MRM). For this compound, use a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) maintained at 40°C. Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min. Use electrospray ionization in negative mode for detection [6] [5].

Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as WinNonlin. Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC₀-t (area under the concentration-time curve from zero to last time point), AUC₀-∞ (area under the concentration-time curve from zero to infinity), t₁/₂ (elimination half-life), and MRT (mean residence time) [5].

Pharmacological Mechanisms and Signaling Pathways

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exhibits potent anti-inflammatory effects through modulation of multiple signaling pathways. In studies investigating its effect on TGFBIp (transforming growth factor β-induced protein)-mediated septic responses, this compound effectively suppressed the expression and release of TGFBIp in human umbilical vein endothelial cells (HUVECs) stimulated by lipopolysaccharide (LPS). This inhibition led to reduced vascular inflammation and improved outcomes in experimental sepsis models. The underlying mechanism involves suppression of TGFBIp-mediated signaling pathways, including inhibition of inflammatory mediator production and preservation of endothelial barrier function [1].

In diabetic nephropathy models, this compound demonstrates renoprotective effects by modulating the AKT/nuclear factor-kappa B (NF-κB) signaling pathway. Treatment with this compound (5, 10, and 30 μM) significantly reduced glucose-induced proliferation of mesangial cells and decreased expression of pro-inflammatory cytokines including interleukin (IL)-6, tumor necrosis factor (TNF)-α, and IL-1β. At the molecular level, this compound inhibited glucose-induced phosphorylation of AKT and NF-κB inhibitor alpha (IκBα), decreased expression of proliferating cell nuclear antigen (PCNA) and cyclin D1, while increasing expression of p21. These findings indicate that this compound alleviates diabetic nephropathy through cell cycle regulation and suppression of inflammatory signaling in renal cells [2].

Figure 1: this compound's mechanism of action in inhibiting glucose-induced inflammatory response and cell proliferation in mesangial cells via AKT/NF-κB signaling pathway

Signaling Pathways in Sepsis and Vascular Inflammation

This compound demonstrates significant protective effects in models of sepsis and vascular inflammation through modulation of critical signaling pathways. In experimental sepsis mediated by TGFBIp, this compound effectively inhibited TGFBIp-induced septic responses, including vascular barrier dysfunction and inflammatory cell infiltration. Treatment with this compound reduced TGFBIp-mediated sepsis lethality and pulmonary injury in mice, suggesting its potential as a therapeutic agent for vascular inflammatory diseases [1].

The molecular mechanisms underlying these effects involve the suppression of multiple pro-inflammatory pathways. This compound inhibits the activation of key signaling molecules involved in inflammation, including MAPK pathways and NF-κB signaling. Additionally, this compound has been shown to suppress the expression of various adhesion molecules and cytokines in endothelial cells, thereby reducing leukocyte adhesion and transmigration across the endothelial barrier. These multi-faceted actions on different aspects of the inflammatory response contribute to this compound's potent anti-inflammatory activity in sepsis and other vascular inflammatory conditions [1].

Figure 2: this compound's inhibition of TGFBIp-mediated septic responses and vascular inflammation through multiple signaling pathways

Analytical Methods for this compound Quantification

UPLC-MS/MS Bioanalytical Method for this compound Quantification

The accurate quantification of this compound in biological matrices requires sophisticated analytical methods. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the sensitivity and specificity needed for pharmacokinetic studies:

Chromatographic Conditions: Utilize an Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) maintained at 40°C. Employ a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) at a flow rate of 0.4 mL/min. Use the following gradient program: 0-2 min (10-30% B), 2-5 min (30-50% B), 5-6 min (50-90% B), 6-7 min (90% B), 7-7.5 min (90-10% B), and 7.5-9 min (10% B) for column re-equilibration [6].

Mass Spectrometric Detection: Operate the mass spectrometer with an electrospray ionization (ESI) source in negative ion mode. Set the source-dependent parameters as follows: capillary voltage 2.8 kV, source temperature 150°C, desolvation temperature 500°C, cone gas flow 50 L/h, and desolvation gas flow 1000 L/h. For this compound quantification, use multiple reaction monitoring (MRM) with the transition m/z 541.1→179.0 for quantification and m/z 541.1→135.0 for qualification. Optimize cone voltage and collision energy for each transition [6].

Sample Preparation: For plasma samples, use protein precipitation with acetonitrile. Add 300 μL of acetonitrile to 100 μL of plasma sample, vortex for 3 minutes, and centrifuge at 15,000 × g for 10 minutes. Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue with 100 μL of mobile phase initial conditions, vortex for 3 minutes, and centrifuge at 15,000 × g for 5 minutes before injecting 2 μL into the UPLC-MS/MS system [6].

Method Validation: Validate the bioanalytical method according to regulatory guidelines for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability. Establish calibration curves over appropriate concentration ranges (e.g., 1-1000 ng/mL) with correlation coefficients (r) > 0.995. Ensure intra-day and inter-day precision (RSD) < 15% and accuracy within 85-115% of nominal values [6] [5].

Application to Tissue Distribution Studies

For tissue distribution studies, adapt the sample preparation to address matrix effects:

Tissue Homogenization: Weigh tissue samples accurately and homogenize with phosphate-buffered saline (PBS, pH 7.4) at a ratio of 1:3 (w/v) using a homogenizer. Centrifuge the homogenate at 12,000 × g for 15 minutes at 4°C and collect the supernatant for analysis [6].

Tissue Extraction: Aliquot 100 μL of tissue supernatant and proceed with protein precipitation as described for plasma samples. For tissues with high lipid content, consider additional clean-up steps such as liquid-liquid extraction with ethyl acetate or hexane to remove interfering lipids [6].

Matrix Effect Evaluation: Assess matrix effects for each tissue type by comparing the peak areas of this compound spiked into tissue extracts post-extraction with those in pure solvent. Use stable isotope-labeled this compound as an internal standard if available to compensate for matrix effects and variability in extraction efficiency [6].

Method Sensitivity: Optimize the method to achieve lower limits of quantification (LLOQ) appropriate for the expected tissue concentrations. For brain tissue distribution, enhanced sensitivity may be required due to the expected low concentrations in brain regions [6].

Research Gaps and Future Perspectives

Despite the promising pharmacological activities of this compound, several significant research gaps remain to be addressed. Most notably, comprehensive pharmacokinetic studies specifically focused on this compound are lacking in the current literature. While some data can be extrapolated from studies on related iridoid glycosides or Cornus officinalis extracts, dedicated investigations are needed to fully characterize this compound's absorption, distribution, metabolism, and excretion profile. Furthermore, the absolute oral bioavailability of this compound remains unknown, limiting understanding of its therapeutic potential [3] [5].

Future research should prioritize several key areas:

Complete PK/PD Modeling: Establish comprehensive pharmacokinetic-pharmacodynamic relationships for this compound to correlate its tissue concentrations with pharmacological effects. This would facilitate optimal dosing regimen design for preclinical and potential clinical studies.

Metabolic Fate Elucidation: Investigate the complete metabolic pathway of this compound, including identification of major metabolites and their pharmacological activities. Understanding whether active metabolites contribute to this compound's effects is essential for drug development decisions.

Formulation Strategies: Develop novel formulation approaches to overcome this compound's limitations, such as its apparent low bioavailability. Techniques including nanoformulations, prodrug approaches, or combination with absorption enhancers present promising strategies to improve its therapeutic potential.

Transport Mechanism Clarification: Further elucidate the specific transport mechanisms involved in this compound's absorption and tissue distribution, including the roles of various uptake and efflux transporters in different biological barriers.

References

- 1. Inhibitory functions of this compound on TGFBIp-mediated ... [link.springer.com]

- 2. This compound inhibits glucose-induced proliferation and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the intestinal absorption of morroniside ... [journals.plos.org]

- 4. Potentially Bio-Accessible Metabolites from an Extract of ... [mdpi.com]

- 5. Comparison of pharmacokinetic behavior of two iridoid ... [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a simple and rapid UPLC ... [sciencedirect.com]

Solubility Data and Chemical Properties

The table below summarizes the key information on Cornuside's solubility and basic chemical properties for your reference:

| Property | Value / Description | Source / Context |

|---|---|---|

| Molecular Formula | C₂₄H₃₀O₁₄ | [1] |

| Formula Weight | 542.49 g/mol | [1] |

| Solubility in DMSO | 100 mg/mL (184.33 mM) | Selleck Chemicals product specification [2] |

| Solubility in Methanol | Soluble | Chemicalbook property listing [1] |

| Solubility in Ethanol | Information not found in search results | - |

| Physical Form | White to off-white powder | [1] |

Guidance for Experimental Planning

The available data, while limited, can help inform your experimental design:

- Stock Solution Preparation: For in vitro studies, dissolving this compound in DMSO to prepare a 100 mg/mL stock solution is a validated and practical approach. This high-concentration stock can be further diluted into aqueous buffers or culture media for biological assays [2]. Be mindful that the final DMSO concentration in your cell culture experiments should typically be kept low (e.g., below 0.1%) to avoid solvent toxicity.

- Handling and Storage: It is recommended to store this compound as a powder at -20°C [1]. When preparing stock solutions, use fresh, anhydrous DMSO, as moisture can affect the solubility of the compound [2].

Broader Research Context of this compound

To support your research beyond solubility, here is a summary of its known bioactivities and typical experimental use, as reported in recent scientific literature:

| Research Area | Key Findings / Mechanisms (Selected Examples) | Typical In Vitro Concentrations |

|---|---|---|

| Neuroscience (Alzheimer's Disease) | Alleviates cognitive deficits; reduces neuroinflammation and oxidative stress; promotes mitophagy [3] [4]. | Information not specified |

| Renal Protection (Diabetic Nephropathy) | Inhibits high glucose-induced mesangial cell proliferation and inflammation via AKT/NF-κB signaling [5]. | 5 - 30 μM [5] |

| Dermatology (Psoriasis) | Alleviates psoriasis-like skin lesions in mice by relieving inflammatory effects [6]. | Information not specified |

| Osteoporosis | Promotes osteogenic differentiation of bone mesenchymal stem cells via PI3K/Akt signaling [7]. | 10 - 60 μM [7] |

Diagram of Neuroprotective Mechanism

Based on the research, one of the well-explored mechanisms of this compound is its neuroprotective effect, particularly in the context of Alzheimer's Disease. The following diagram illustrates this complex signaling pathway:

Diagram: this compound's neuroprotection via mitophagy and NLRP3 inhibition. This pathway, summarized from search results, shows how this compound activates mitophagy to remove damaged mitochondria, thereby reducing triggers for NLRP3 inflammasome activation and subsequent neuronal damage [3].

References

- 1. This compound | 131189-57-6 [amp.chemicalbook.com]

- 2. This compound | NF-κB inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound alleviates cognitive impairments induced by Aβ1 ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Potential Agent against Alzheimer's ... [mdpi.com]

- 5. This compound inhibits glucose-induced proliferation and ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound alleviates psoriasis-like skin lesions in mice by ... [sciencedirect.com]

- 7. I promoted osteogenic differentiation of bone mesenchymal... This compound [josr-online.biomedcentral.com]

Application Notes and Protocol: Investigating Cornuside I-Induced Osteogenic Differentiation of Bone Marrow Mesenchymal Stem Cells (BMSCs) via PI3K/Akt Signaling

Introduction

Osteoporosis is a systemic metabolic bone disease characterized by decreased bone density and mass, leading to increased fracture risk. A key pathological feature is the reduced ability of bone marrow-derived mesenchymal stem cells (BMSCs) to differentiate into osteoblasts, disrupting bone homeostasis [1] [2]. Cornuside I, an iridoid glycoside extracted from Cornus officinalis (Shanzhuyu), a traditional Chinese medicine used for osteoporosis treatment, has been identified as a promising candidate for promoting osteogenic differentiation [1] [2]. Experimental evidence demonstrates that this compound I enhances BMSC proliferation and osteogenic differentiation by activating the PI3K/Akt signaling pathway [1] [3]. This document provides a detailed experimental protocol for researchers to evaluate the osteogenic potential of this compound I on BMSCs in vitro.

Materials and Methods

Isolation and Culture of BMSCs

- Source: Human bone marrow.

- Isolation Method: Dilute bone marrow with an equal volume of DMEM supplemented with 10% Fetal Bovine Serum (FBS). Centrifuge at 100×g for 10 minutes at room temperature. Resuspend the cell pellet thoroughly by pipetting to disperse cell masses.

- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂. Change the medium every 48 hours.

- Identification: Confirm BMSC identity by verifying their tri-lineage differentiation potential (adirogenic, osteogenic, and chondrogenic) using specific induction media and staining (Oil-Red-O for adipocytes, Alizarin Red for osteoblasts, and Alcian blue for chondrocytes) [1].

This compound I Treatment

- Preparation: Prepare a stock solution of this compound I in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in culture media does not affect cell viability (typically <0.1%).

- Treatment Groups:

- Control Group: BMSCs cultured in standard growth medium.

- Experimental Groups: BMSCs treated with this compound I at concentrations of 10 μM, 30 μM, and 60 μM [1].

- Inhibition Group: To confirm pathway specificity, pre-treat BMSCs with the PI3K/Akt inhibitor LY294002 (e.g., 10-20 μM) for 1-2 hours before adding this compound I [1].

Key Experimental Assays and Protocols

2.3.1 Cell Proliferation Assay (CCK-8)

Purpose: To determine the optimal, non-cytotoxic concentration of this compound I for promoting BMSC proliferation [1].

- Seed BMSCs in a 96-well plate at a density of (5 \times 10^3) cells per well and allow to adhere overnight.

- Treat cells with this compound I at the specified concentrations (0, 10, 30, 60 μM).

- At the desired time points (e.g., 24, 48, 72 hours), add 10 μL of CCK-8 reagent to each well.

- Incubate the plate for 2 hours in the 37°C incubator.

- Measure the absorbance at 450 nm using a microplate reader.

- Data Analysis: The study identified 30 μM as the optimal concentration for promoting proliferation ((P < 0.05)) [1].

2.3.2 Assessment of Osteogenic Differentiation

Alkaline Phosphatase (ALP) Staining

- Purpose: ALP is an early marker of osteogenic differentiation.

- Protocol:

- After treatment, fix BMSCs with 4% paraformaldehyde.

- Incubate with ALP staining solution according to the manufacturer's instructions.

- Wash cells three times with PBS and observe under a microscope [1].

Alizarin Red S (ARS) Staining

- Purpose: To detect late-stage osteogenic differentiation by visualizing calcium deposition.

- Protocol:

- Fix cells with 4% paraformaldehyde.

- Wash with PBS.

- Add 0.1% Alizarin Red S solution and incubate.

- For quantification, destain the bound dye with 10% cetylpyridinium chloride (CPC) for 30 minutes with shaking.

- Transfer the eluent to a 96-well plate and measure the absorbance at 562 nm [1].

2.3.3 Molecular Mechanism Analysis

RNA Sequencing and Bioinformatic Analysis

- Purpose: To identify differentially expressed genes (DEGs) and signaling pathways regulated by this compound I.

- Protocol:

- Extract total RNA from control and this compound I-treated BMSCs.

- Perform RNA sequencing using a platform like Affymetrix expression profile chips.

- Analyze DEGs using R software with the

edgeRpackage, setting a threshold of |logFC| > 1 and P value < 0.05. - Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using the DAVID database [1].

Western Blot Analysis

- Purpose: To validate the protein-level activation of the PI3K/Akt pathway and expression of osteogenic markers.

- Protocol:

- Lyse cells in RIPA buffer and determine protein concentration.

- Separate proteins by 10% SDS-PAGE and transfer to a PVDF membrane.

- Block membrane and incubate overnight at 4°C with primary antibodies:

- Osteogenic Markers: Anti-RUNX2 (1:500), Anti-Osterix (1:1000), Anti-OCN (1:500).

- Pathway Markers: Anti-PI3K (1:1000), Anti-Akt (1:300), Anti-p-PI3K (1:500), Anti-p-Akt (1:100).

- Loading Control: Anti-GAPDH (1:1000).

- Incubate with a fluorescently-labeled secondary antibody (e.g., 1:2000) for 1 hour at room temperature.

- Visualize bands using an ECL detection kit and a chemiluminescence imaging system [1].

Quantitative Real-Time PCR (qRT-PCR)

- Purpose: To quantify mRNA expression levels of osteogenic genes.

- Protocol:

- Extract total RNA using TRIzol and reverse-transcribe into cDNA.

- Prepare reaction mix and run qPCR with the following cycling conditions: pre-denaturation at 94°C for 30 sec, followed by 45 cycles of 94°C for 5 sec, 60°C for 15 sec, and 72°C for 10 sec.

- Use the (2^{-\Delta\Delta C_t}) method for relative quantification, with GAPDH as the housekeeping gene.

- Key Target Genes: RUNX2, OCN (BGLAP), Osterix (SP7) [1].

Expected Results and Data Interpretation

Quantitative Data Summary

The following table summarizes the key quantitative findings expected from the described protocols when using 30 μM this compound I, the identified optimal dose [1].

Table 1: Summary of Key Experimental Outcomes with this compound I Treatment (30 μM)

| Assay Category | Specific Assay | Key Outcome / Marker | Expected Change with this compound I (vs. Control) | Notes |